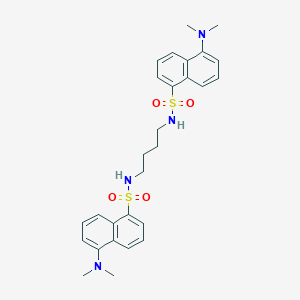

Didansyl-1,4-diaminobutane

Description

Properties

IUPAC Name |

5-(dimethylamino)-N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O4S2/c1-31(2)25-15-7-13-23-21(25)11-9-17-27(23)37(33,34)29-19-5-6-20-30-38(35,36)28-18-10-12-22-24(28)14-8-16-26(22)32(3)4/h7-18,29-30H,5-6,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHHCCHSWPGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344684 | |

| Record name | Didansyl-1,4-diaminobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13285-10-4 | |

| Record name | Didansyl-1,4-diaminobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didansyl-1,4-diamino-butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization of Didansyl 1,4 Diaminobutane

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

The definitive characterization of Didansyl-1,4-diaminobutane, a fluorescent derivative of putrescine, relies on a suite of advanced spectroscopic techniques. These methods are essential for confirming its molecular structure, assessing its purity, and investigating its conformational dynamics in different environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous verification of its synthesis and connectivity. mdpi.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the two dansyl groups, the methylene (CH₂) protons of the 1,4-diaminobutane (B46682) linker, and the methyl (CH₃) protons of the dimethylamino groups would be observed. The integration of these signals provides a quantitative measure of the relative number of protons, confirming the stoichiometry of the different molecular fragments.

¹³C NMR spectroscopy further corroborates the structure by identifying all unique carbon atoms. nih.gov The spectrum would show characteristic signals for the aromatic carbons of the naphthalene (B1677914) rings, the aliphatic carbons of the butane chain, and the methyl carbons of the dimethylamino groups.

Quantitative NMR (qNMR) can be employed for purity assessment. nih.gov By comparing the integral of a specific proton signal from this compound to that of a certified internal standard, the absolute purity of the sample can be determined with high accuracy. nih.gov This method is valuable for identifying and quantifying residual solvents or synthesis-related impurities. nih.gov

Table 1: Expected Proton (¹H) and Carbon (¹³C) NMR Signals for this compound| Molecular Fragment | Signal Type | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (Dansyl) | ¹H | ~7.0 - 8.5 | Multiple complex signals due to protons on the naphthalene ring system. |

| Methylene Protons (-N-CH₂-) | ¹H | ~2.8 - 3.2 | Protons adjacent to the sulfonamide nitrogen. |

| Methylene Protons (-CH₂-CH₂-) | ¹H | ~1.5 - 1.8 | Central protons of the butane chain. |

| Dimethylamino Protons (-N(CH₃)₂) | ¹H | ~2.8 - 3.0 | A sharp singlet corresponding to the 12 protons of the two methyl groups. |

| Aromatic Carbons (Dansyl) | ¹³C | ~115 - 155 | Multiple signals for the different carbon environments in the naphthalene ring. |

| Aliphatic Carbons (-CH₂-) | ¹³C | ~25 - 45 | Signals for the carbons in the butane linker. |

| Methyl Carbons (-N(CH₃)₂) | ¹³C | ~45 | Signal for the carbons of the dimethylamino groups. |

Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions.Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and conformational flexibility of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to bond types and molecular geometry. mdpi.com

The FTIR spectrum is expected to show strong absorption bands characteristic of the molecule's key functional groups. These include:

S=O Stretching: Strong bands typically in the 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) regions, characteristic of the sulfonamide groups.

C-N Stretching: Vibrations associated with the dimethylamino and sulfonamide groups.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region from the naphthalene rings.

C-H Stretching and Bending: Signals from the aromatic rings, aliphatic chain, and methyl groups.

Raman spectroscopy complements FTIR and is particularly useful for analyzing the skeletal C-C stretching modes of the hydrocarbon chain, which are highly sensitive to the molecule's conformation. nih.gov Changes in the Raman spectra upon variations in solvent polarity or temperature can reveal shifts in the conformational equilibrium of the flexible 1,4-diaminobutane linker. nih.gov For instance, the analysis of CH₂ twisting and scissor modes can provide information about the geometry of the alkyl chain. nih.gov

Table 2: Key Expected Vibrational Modes for this compound| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (FTIR/Raman) |

|---|---|---|

| N-H Stretch (Sulfonamide) | ~3300 - 3200 | FTIR |

| Aromatic C-H Stretch | ~3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | ~2950 - 2850 | FTIR, Raman |

| Aromatic C=C Stretch | ~1600 - 1450 | FTIR, Raman |

| Asymmetric SO₂ Stretch | ~1350 - 1300 | FTIR |

| Symmetric SO₂ Stretch | ~1160 - 1120 | FTIR |

Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The computed molecular weight of this compound is approximately 554.7 g/mol . nih.gov

High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition (C₂₈H₃₄N₄O₄S₂) with high confidence. Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. In these experiments, the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) is isolated and fragmented.

Analysis of MS/MS data for the [M+H]⁺ precursor ion with an m/z of 555.2094 reveals characteristic fragment ions. nih.gov The fragmentation typically occurs at the weaker bonds, such as the C-N and S-N bonds, leading to the cleavage of the dansyl groups or fragmentation of the butane linker. This analysis helps to confirm the connectivity of the different parts of the molecule.

Table 3: Mass Spectrometry Data for this compound| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₃₄N₄O₄S₂ | nih.gov |

| Molecular Weight (Computed) | 554.7 g/mol | nih.gov |

| Precursor m/z [M+H]⁺ | 555.2094 | nih.gov |

| Precursor m/z [M-H]⁻ | 553.1949 | nih.gov |

| Major Fragment Peak (from [M+H]⁺) | 304.1 m/z | nih.gov |

Photophysical Properties Relevant to Fluorescent Probe Performance

The utility of this compound as a fluorescent probe is defined by its photophysical properties. Key parameters include its efficiency in absorbing and emitting light, its stability under illumination, and the duration of its excited state.

The brightness of a fluorescent probe is a product of its ability to absorb light (molar extinction coefficient, ε) and its efficiency in converting that absorbed light into emitted fluorescence (fluorescence quantum yield, Φ_F).

The molar extinction coefficient (ε) is a measure of how strongly the molecule absorbs light at a specific wavelength. It is determined using the Beer-Lambert law by measuring the absorbance of a solution of known concentration in a spectrophotometer. Dyes with high molar extinction coefficients are desirable as they can be used at lower concentrations. nih.gov

The fluorescence quantum yield (Φ_F) represents the ratio of photons emitted to photons absorbed. It is a measure of the efficiency of the fluorescence process. Quantum yield is typically determined by a comparative method, where the fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard with a known quantum yield under identical experimental conditions. thermofisher.com A higher quantum yield contributes to a brighter fluorescent signal. researchgate.net

Table 4: Key Photophysical Parameters for Fluorescent Probe Characterization| Parameter | Symbol | Description | Importance |

|---|---|---|---|

| Molar Extinction Coefficient | ε | A measure of the probability of light absorption at a given wavelength. | Higher values indicate stronger light absorption, allowing for use at lower concentrations. |

| Fluorescence Quantum Yield | Φ_F | The ratio of photons emitted to photons absorbed. | Higher values indicate greater emission efficiency and a brighter signal. |

| Molecular Brightness | ε × Φ_F | The product of the molar extinction coefficient and the quantum yield. | A direct measure of the probe's overall brightness in a given environment. |

For practical applications, especially in fluorescence microscopy and long-term imaging, the photostability and fluorescence lifetime of a probe are critical parameters.

Photostability refers to the molecule's resistance to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. Poor photostability leads to signal decay over time, limiting the duration of experiments. Photostability is often assessed by continuously illuminating a sample and measuring the decay of its fluorescence intensity over time. Probes with higher photostability are more robust for imaging applications. nih.gov

The fluorescence lifetime (τ) is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon. nih.gov This property is typically in the nanosecond range for fluorescent dyes. nih.gov Unlike fluorescence intensity, the lifetime is an intrinsic property of the molecule and is generally independent of probe concentration and excitation intensity. nih.gov It can, however, be sensitive to the local molecular environment (e.g., pH, ion concentration, binding to macromolecules), making lifetime measurements a powerful tool for sensing applications. Fluorescence lifetime is commonly measured using techniques such as Time-Correlated Single Photon Counting (TCSPC). nih.gov

Analysis of Excitation and Emission Wavelength Tunability and Characteristics

The fluorescence properties of the dansyl chromophore, such as in this compound, are highly sensitive to the local environment. This sensitivity manifests as changes in the excitation and emission maxima, fluorescence quantum yield, and fluorescence lifetime, a phenomenon known as solvatochromism. The tunability of these characteristics is primarily dictated by the polarity of the solvent, owing to the significant difference in the dipole moment of the dansyl group between its ground and excited states.

When the dansyl moiety is in a non-polar (hydrophobic) environment, it typically exhibits a blue-shifted emission spectrum (shorter wavelength) and a high fluorescence quantum yield. Conversely, in a polar (hydrophilic) environment, the emission is red-shifted to longer wavelengths, and the quantum yield is significantly reduced. This occurs because polar solvent molecules can reorient around the excited-state dipole of the fluorophore, a process that lowers the energy of the excited state and thus the energy of the emitted photon.

Research on various dansyl derivatives illustrates this principle. For instance, the fluorescence emission maximum of dansyl-N,N-dimethyl-1,2-diaminoethane (dansyl-DHPE) shifts from 518 nm when incorporated into a liposome membrane to 484 nm when bound within a more hydrophobic protein complex. nih.gov Similarly, the quantum yield of dansyl glycine demonstrates a dramatic dependence on solvent, increasing from 0.07 in water to 0.66 in the less polar solvent dioxane. omlc.org

The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is also affected by the solvent environment. For dansyl protein conjugates, fluorescence lifetimes are typically in the range of 10 to 20 nanoseconds. aatbio.com Studies on dansyl-appended polymers in water-dimethyl sulfoxide (DMSO) mixtures have shown that as the solvent becomes less polar with increasing DMSO concentration, both the quantum yield and the average fluorescence lifetime increase, further confirming the environmental sensitivity of the dansyl fluorophore.

Table 1: Environmental Effects on the Fluorescence Properties of Dansyl Derivatives

| Dansyl Compound | Environment | Emission Max (λem) | Quantum Yield (Φf) | Avg. Lifetime (τ) |

| Dansyl Glycine | Water | - | 0.07 omlc.org | - |

| Dansyl Glycine | Dioxane | ~500 nm omlc.org | 0.66 omlc.org | - |

| Dansyl-DHPE | POPC Liposome | 518 nm nih.gov | - | - |

| Dansyl-DHPE | GM2AP Protein Complex | 484 nm nih.gov | - | - |

| Dansyl-Appended Polymer | 100% Water | - | 0.023 | 3.5 ns |

| Dansyl-Appended Polymer | 10% Water / 90% DMSO | - | 0.243 | 5.63 ns |

Chromatographic and Electrophoretic Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and other dansylated polyamines. The derivatization of 1,4-diaminobutane (putrescine) with dansyl chloride imparts the non-UV-active polyamine with a strongly fluorescent tag, enabling highly sensitive detection. Reversed-phase HPLC is the most common modality for this analysis.

The separation is typically achieved on a C18 column, where the dansylated amines are separated based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent, most commonly acetonitrile, and an aqueous solution is used. nih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently employed to achieve optimal resolution of multiple dansylated polyamines within a single run. researchgate.netusda.gov This is necessary because compounds like didansyl-putrescine, trisdansyl-spermidine, and tetradansyl-spermine exhibit significantly different hydrophobicities.

Detection is performed using a fluorescence detector, with an excitation wavelength typically set around 340 nm and an emission wavelength near 510 nm. unh.edu This method offers excellent sensitivity, with detection limits in the picomole range. researchgate.netcore.ac.uk The entire analytical cycle, including separation and column regeneration, can be accomplished rapidly, often in under 10 minutes per sample. unh.edu

Table 2: Example HPLC Parameters for Dansylated Polyamine Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-Phase C18 (3 µm, 33 x 4.6 mm) unh.edu | Reversed-Phase C18 (Micro-Pak MCH-SN) core.ac.uk |

| Mobile Phase | A: 10 mM Heptanesulfonate, pH 3.4B: Acetonitrile unh.edu | A: WaterB: Methanol core.ac.uk |

| Elution Mode | Linear Gradient unh.edu | Gradient core.ac.uk |

| Flow Rate | 2.5 mL/min unh.edu | Gradient |

| Detection | Fluorescence (Ex: 340 nm, Em: 510 nm) unh.edu | Fluorescence |

| Retention Time (Putrescine) | 2.26 min unh.edu | Not specified |

| Retention Time (Spermidine) | 3.42 min unh.edu | Not specified |

| Retention Time (Spermine) | 4.41 min unh.edu | Not specified |

Capillary Electrophoresis (CE) provides a powerful alternative to HPLC for the analysis of charged species, offering high separation efficiency, short analysis times, and minimal sample consumption. nih.gov While native polyamines are cationic and suitable for CE, derivatization with dansyl chloride is still employed to facilitate sensitive detection. nih.govresearchgate.net CE separates analytes based on their electrophoretic mobility, which is a function of their charge-to-size ratio, within a narrow, buffer-filled capillary under the influence of a strong electric field. nih.gov

In the analysis of dansylated biogenic amines, including this compound, Capillary Zone Electrophoresis (CZE) is a commonly used mode. researchgate.net An optimized CZE method for dansylated amines involves the use of a low-pH running buffer, such as phosphoric acid. researchgate.net The low pH ensures that the silanol groups on the inner wall of the fused silica capillary are protonated, which minimizes analyte adsorption and suppresses the electroosmotic flow (EOF). This allows for the separation of the dansylated amines based primarily on their own electrophoretic mobilities.

Detection of the separated dansyl derivatives can be accomplished using a UV detector, as the dansyl group has a strong absorbance. researchgate.net For example, detection at 214 nm has been successfully used. researchgate.net The method demonstrates good linearity and low limits of detection, making it suitable for the quantitative analysis of dansylated species in various samples. researchgate.net

Table 3: Example Capillary Zone Electrophoresis (CZE) Parameters for Dansylated Amine Analysis

| Parameter | Condition |

| Technique | Capillary Zone Electrophoresis (CZE) researchgate.net |

| Running Buffer | 120 mmol L⁻¹ Phosphoric Acid, pH 2.5 researchgate.net |

| Applied Potential | 18 kV researchgate.net |

| Temperature | 23 °C researchgate.net |

| Injection Mode | Hydrodynamic (25 mBar for 6 s) researchgate.net |

| Detection | UV at 214 nm researchgate.net |

| Internal Standard | Benzylamine researchgate.net |

Molecular Interactions and Recognition Mechanisms of Didansyl 1,4 Diaminobutane

Non-Covalent Interactions and Binding Affinity Studies

The binding affinity of Didansyl-1,4-diaminobutane to various molecular targets is dictated by a range of non-covalent interactions. These interactions, although individually weak, collectively contribute to the stability of the molecular complexes it forms. The structure of the molecule, featuring both hydrogen bond donors and acceptors as well as large hydrophobic surfaces, suggests a capacity for multifaceted binding.

Hydrogen bonds are crucial for molecular recognition and the stability of protein-ligand complexes. acs.org Based on computational analysis, the structure of this compound possesses specific sites capable of participating in hydrogen bonding. nih.gov The two sulfonamide groups (-SO₂NH-) contain secondary amine hydrogens that can act as hydrogen bond donors. mdpi.com Conversely, the oxygen atoms of the sulfonyl groups and the nitrogen atoms of the dimethylamino groups can serve as hydrogen bond acceptors. nih.gov

While direct experimental studies on the hydrogen bonding of this compound are not extensively documented, research on similar dansylated molecules shows that the sulfonamide N-H group readily participates as a hydrogen bond donor in forming supramolecular structures. mdpi.com The flexible 1,4-diaminobutane (B46682) linker allows the two terminal dansyl groups to orient themselves to optimize hydrogen bonding with a target molecule or receptor site.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 11 |

Data sourced from PubChem CID 598792. nih.gov

Electrostatic and van der Waals forces are fundamental to the molecular binding of this compound. The dansyl groups, with their extended π-systems and polar sulfonamide and dimethylamino functionalities, contribute significantly to these interactions.

Electrostatic Interactions: The molecule possesses a considerable dipole moment due to the electron-withdrawing sulfonyl group and the electron-donating dimethylamino group on the naphthalene (B1677914) ring system. mdpi.com This polarity facilitates electrostatic interactions with charged or polar residues in a binding pocket. Polyamines, the class of molecules to which the 1,4-diaminobutane backbone belongs, are known to interact with negatively charged molecules such as DNA, RNA, and acidic proteins due to their cationic nature at physiological pH. mdpi.com

Van der Waals Contributions: The large, planar naphthalene rings of the two dansyl groups provide a significant surface area for van der Waals interactions, particularly π-π stacking with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in proteins. mdpi.com These dispersion forces, though weak individually, become substantial due to the large size of the aromatic systems and are critical for the stability of the binding complex.

Supramolecular Chemistry and Directed Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. nih.gov The structural features of this compound make it a potential candidate for forming supramolecular assemblies. The two terminal dansyl groups can engage in π-π stacking, driving the self-assembly process. mdpi.com

Research on other bis-dansyl compounds and dansyl derivatives has shown their ability to form well-ordered structures, such as helices or stacked arrays, which can function as channels or imaging agents within lipid bilayers. nih.gov The flexible diaminobutane linker in this compound could provide the necessary conformational freedom for the dansyl groups to arrange into stable, ordered supramolecular structures. These assemblies are often responsive to external stimuli, making them interesting for applications in materials science and nanotechnology.

Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition of Diamines

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. nih.govsemanticscholar.org The incorporation of fluorescent molecules into MIPs can create highly selective and sensitive sensors. mdpi.com this compound, with its strong fluorescence, is a suitable candidate for use as a signaling component in MIPs designed for the selective recognition of diamines.

In a typical approach, a fluorescent functional monomer or a fluorescent template analogue is incorporated into the polymer matrix. However, another strategy involves using a fluorescent probe that is displaced by the analyte. Given its structure, this compound could potentially be used as a template molecule to create MIPs with cavities complementary in size, shape, and functionality for the recognition of other diamines. Upon binding of a non-fluorescent diamine analyte, the fluorescent this compound could be displaced from the polymer, leading to a change in the fluorescence signal. This displacement assay format would allow for the sensitive detection of the target diamine. The combination of the specific binding cavities of the MIP and the fluorescent properties of the dansyl groups could lead to the development of robust sensors for important biological molecules like putrescine and other diamines. mdpi.comnih.gov

Applications of Didansyl 1,4 Diaminobutane As a Fluorescent Probe in Biochemical and Cellular Systems

Enzyme Activity Detection and Inhibitor Screening Assays

Application in Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Assays

A comprehensive search of scientific databases and literature reveals no specific studies detailing the application of Didansyl-1,4-diaminobutane as a fluorescent probe in acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) assays. While fluorescent probes are commonly employed for inhibitor screening of these enzymes, the research literature does not indicate that this compound has been utilized for this purpose. Standard assays for AChE and BChE activity typically rely on other chromogenic or fluorogenic substrates.

Real-time Monitoring of Enzyme Kinetics and Substrate-Probe Interactions

There is no available scientific literature that describes the use of this compound for the real-time monitoring of enzyme kinetics or for studying substrate-probe interactions. Methodologies for real-time enzyme kinetics often involve fluorescently labeled substrates or inhibitors that exhibit a change in fluorescence upon enzymatic activity or binding. However, there are no documented instances of this compound being employed in this capacity.

Protein Labeling and Structural Dynamics Studies

Probing Protein Tertiary and Quaternary Structures and Conformational Changes

There is a lack of specific research demonstrating the use of this compound to probe the tertiary and quaternary structures of proteins or to study their conformational changes. The sensitivity of the dansyl fluorophore to its environment could theoretically make this compound a candidate for such studies. However, no experimental data or research findings are available to support its application in this area.

Analysis of Protein-Protein and Protein-Ligand Interactions

No specific studies have been found that utilize this compound for the analysis of protein-protein or protein-ligand interactions. Fluorescent probes are a cornerstone in the study of such interactions, often through techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET). Despite the presence of two fluorescent dansyl groups, which might suggest utility in these assays, there is no documented use of this compound for these purposes in the scientific literature.

Cellular Imaging and Live-Cell Tracking

This compound, a fluorescent derivative of the naturally occurring polyamine putrescine, belongs to the family of dansyl-based probes. The dansyl group is known for its sensitivity to the polarity of its local environment, often exhibiting enhanced fluorescence in nonpolar settings, which makes it a potentially useful fluorophore for cellular imaging.

Fluorescent Imaging of Specific Cellular Components (e.g., Lipid Droplets, Organelles)

The application of fluorescent probes is a cornerstone of modern cell biology, enabling the visualization of subcellular structures in living cells. Lipid droplets (LDs), once considered inert fat storage depots, are now recognized as dynamic organelles involved in lipid metabolism, membrane trafficking, and inter-organelle communication. mdpi.comnih.gov Their unique hydrophobic core makes them an ideal target for lipophilic dyes. While a variety of fluorescent probes, such as those based on BODIPY and Nile Red, have been specifically developed for the background-free imaging of lipid droplets, the specific use of this compound for this purpose is not extensively documented in current research literature. mdpi.comsigmaaldrich.comresearchgate.net Similarly, probes targeting other organelles like the endoplasmic reticulum or lysosomes are often designed with specific targeting moieties to ensure localization. nih.govmdpi.com The development of dual-organelle-targeted probes allows for the simultaneous monitoring of two organelles, which is crucial for studying their dynamic interactions, such as the formation of lipid droplets from the endoplasmic reticulum. nih.gov

Assessment of Dynamic Cellular Processes (e.g., Cell Fusion, Proliferation, Membrane Fluidity)

Dynamic cellular processes are fundamental to life, and fluorescent probes provide a means to study them in real time. Membrane fluidity, a critical property of the cell membrane, influences cellular growth and division. While various techniques exist to measure these dynamics, specific studies detailing the application of this compound for assessing cell fusion, proliferation, or membrane fluidity are not widely available.

Development of Fluorogenic Probes for Enhanced Signal-to-Background in Intracellular Applications

A significant challenge in live-cell imaging is achieving a high signal-to-background ratio. Fluorogenic probes, which are designed to "turn on" or significantly enhance their fluorescence in response to a specific trigger, are powerful tools for minimizing background noise. dntb.gov.ua The dansyl group is an environment-responding fluorophore that can be leveraged to create such probes. acs.org For instance, a probe's fluorescence may be quenched in the aqueous environment of the cytoplasm but become brightly fluorescent upon binding to a nonpolar target, such as a lipid-rich structure or a protein binding pocket. acs.orgnih.gov This "turn-on" mechanism provides high-contrast imaging. acs.org Simple probes based on dansyl derivatives have been developed to sense changes in the intracellular environment, such as pH, based on a fluorescence quenching mechanism. nih.gov

Real-time Imaging of Endogenous Biological Activity within Living Cells

Real-time imaging allows for the faithful tracking of cellular processes as they happen, avoiding artifacts that can be introduced by cell fixation procedures. Fluorescent probes are essential for this purpose, enabling the continuous monitoring of high-speed phenomena like ion channel dynamics, cytoskeletal rearrangements, and molecular complex formation. While dansyl-based probes have been constructed to detect specific analytes like ferrous iron or copper in living cells, the application of this compound for the real-time imaging of specific endogenous biological activities has not been a primary focus of reported research. nih.govbohrium.com The broader utility of dansyl chloride as a covalent probe to study protein structure and dynamics under native conditions has been established, suggesting the potential for developing more specific real-time probes. mdpi.com

Polyamine Metabolism and Biochemical Pathway Investigations

The core structure of this compound is 1,4-diaminobutane (B46682), a polyamine commonly known as putrescine. Putrescine is a key molecule in cellular metabolism, and its pathways are a subject of intense biochemical investigation.

Studies on Putrescine as a Precursor in Gamma-Aminobutyric Acid (GABA) Synthesis Pathways

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, but it also plays significant roles in other organisms, including plants, particularly in response to stress. nih.govnih.gov While the main pathway for GABA synthesis in neurons is the decarboxylation of glutamate, an alternative pathway utilizing putrescine as a precursor exists and is particularly important in other cell types, such as astrocytes. frontiersin.orgbiorxiv.org

In astrocytes, putrescine can be converted to GABA through pathways dependent on enzymes like diamine oxidase (DAO) or monoamine oxidase B (MAO-B). frontiersin.orgbiorxiv.org The conversion proceeds via a two-step cascade where putrescine is first oxidized to an aldehyde, which is then further oxidized to GABA. frontiersin.orgresearchgate.net This astrocytic GABA can be released and contribute to tonic inhibition of neurons, a process that has implications for controlling seizure generation and maintenance in conditions like epilepsy. frontiersin.org The catabolism of putrescine to GABA is therefore considered a potentially anticonvulsive process. frontiersin.org

This metabolic link is not confined to mammals. In plants, GABA accumulation in response to abiotic stress is well-documented. nih.gov The degradation of polyamines, especially putrescine, serves as an alternative route for GABA biosynthesis under these conditions. nih.govresearchgate.net The process involves putrescine being catalyzed by diamine oxidase (DAO) to produce 4-aminobutanal, which is subsequently transformed into GABA by an aldehyde dehydrogenase. researchgate.net

Table 1: Key Enzymes in the Putrescine-to-GABA Synthesis Pathway

| Enzyme | Abbreviation | Role in Pathway | Organism/Cell Type |

| Diamine Oxidase | DAO | Catalyzes the conversion of putrescine to 4-aminobutanal/γ-aminobutyraldehyde. frontiersin.orgresearchgate.net | Astrocytes, Plants |

| Monoamine Oxidase B | MAO-B | Involved in a multi-step pathway converting N1-acetylputrescine (derived from putrescine) to GABA. frontiersin.orgbiorxiv.org | Astrocytes |

| Putrescine Acetyltransferase | PAT/SAT1 | Converts putrescine to N1-acetylputrescine, a substrate for the MAO-B pathway. biorxiv.org | Astrocytes |

| Aldehyde Dehydrogenase | ALDH | Converts the aldehyde intermediate (e.g., 4-aminobutanal) into GABA. researchgate.net | Astrocytes, Plants |

Investigations into Polyamine Oxidase (PAO) Substrate Specificity and Catalytic Mechanisms

While direct studies utilizing this compound as a substrate for polyamine oxidase (PAO) are not extensively documented, research on analogous N,N'-disubstituted 1,4-diaminobutane derivatives provides significant insights into the enzyme's substrate specificity and catalytic mechanisms. A notable study on a series of para-substituted N,N'-dibenzyl-1,4-diaminobutanes has elucidated key features of the PAO active site and the chemical steps involved in amine oxidation.

Kinetic analyses of these substrates with mammalian PAO revealed that the enzyme exhibits a preference for substrates with specific structural characteristics. The catalytic efficiency (kcat/Km) was found to be maximal at an alkaline pH of 9, suggesting that the singly charged form of the substrate is the active species for binding and catalysis. nih.gov The rate of flavin reduction by N,N'-dibenzyl-1,4-diaminobutane decreases significantly below a pKa of approximately 8, indicating the necessity of a neutral nitrogen atom at the site of oxidation for efficient catalysis to occur. nih.gov

The substitution pattern on the benzyl (B1604629) rings of the N,N'-dibenzyl-1,4-diaminobutane analogues also influences their interaction with the enzyme. The rate of flavin reduction was found to correlate with a combination of the van der Waals volume and the electronic properties (σ value) of the substituents. nih.gov These findings suggest that both steric and electronic factors within the enzyme's active site play a role in substrate recognition and catalysis. nih.gov

Based on these studies with benzyl-substituted analogues, it can be inferred that this compound would likely also serve as a substrate for PAO, albeit with potentially different kinetic parameters. The bulky and hydrophobic nature of the dansyl groups would be expected to significantly influence its binding affinity and the rate of oxidation. The fluorescence of the dansyl groups could be exploited to develop continuous assays for PAO activity, where changes in the fluorescence signal upon enzymatic conversion of the substrate could be monitored in real-time.

Table 1: Kinetic Parameters for the Oxidation of N,N'-Dibenzyl-1,4-diaminobutane by Mouse Polyamine Oxidase

| Kinetic Parameter | Value |

| kcat | 0.80 ± 0.02 s⁻¹ |

| Km | 15 ± 2 µM |

| kcat/Km | 0.054 ± 0.004 µM⁻¹s⁻¹ |

Data from a study on N,N'-dibenzyl-1,4-diaminobutanes as substrates for mammalian polyamine oxidase. nih.gov

Research into the Role of 1,4-Diaminobutane in Amino Acid Metabolism and Cellular Growth Regulation

1,4-Diaminobutane, also known as putrescine, is a critical polyamine involved in a multitude of cellular processes, including the regulation of cell growth and proliferation. nih.govnih.gov Fluorescently labeled polyamines, such as this compound, are instrumental in studying the uptake, trafficking, and metabolism of these essential molecules within cellular systems.

The intracellular concentration of polyamines is tightly regulated, and dysregulation is often associated with diseases characterized by rapid cell proliferation, such as cancer. nih.gov Fluorescent probes allow for the visualization and quantification of polyamine uptake and accumulation in live cells. Studies using other fluorescently labeled putrescine analogs, such as those conjugated to BODIPY, have demonstrated their utility in measuring polyamine transport activity. researchgate.netmdpi.com These probes are recognized and transported by the cellular polyamine transport system, enabling researchers to investigate the kinetics and regulation of this process. researchgate.netmdpi.com It is highly probable that this compound could be similarly employed to study putrescine uptake and its subsequent metabolic fate.

The metabolism of 1,4-diaminobutane is intricately linked to amino acid metabolism, as it is synthesized from the amino acid ornithine through the action of the enzyme ornithine decarboxylase. nih.gov Furthermore, the catabolism of polyamines can generate reactive aldehydes and hydrogen peroxide, which can impact cellular signaling and homeostasis. kaust.edu.sa By using a fluorescent tracer like this compound, researchers can potentially follow the metabolic conversion of putrescine into higher polyamines, such as spermidine (B129725) and spermine, or its degradation through oxidative pathways.

The essential role of polyamines in cell growth is underscored by the observation that their depletion leads to a cessation of cell proliferation. nih.gov Fluorescently labeled polyamines can be used to study the localization of these molecules within different cellular compartments and their association with macromolecules such as DNA and RNA, which is crucial for their function in regulating gene expression and protein synthesis. nih.gov The ability to track the movement and concentration of polyamines at a subcellular level provides valuable insights into their mechanisms of action in promoting and sustaining cellular growth.

Table 2: Key Cellular Processes Involving 1,4-Diaminobutane

| Cellular Process | Role of 1,4-Diaminobutane (Putrescine) |

| Cell Growth and Proliferation | Essential for cell division and proliferation. nih.gov |

| DNA and RNA Stabilization | Binds to nucleic acids, stabilizing their structure. nih.gov |

| Protein Synthesis | Involved in the regulation of translation. nih.gov |

| Amino Acid Metabolism | Synthesized from ornithine. nih.gov |

Didansyl 1,4 Diaminobutane in Advanced Biological Research and Diagnostics

Biomarker Analysis and Diagnostic Methodologies

The unique chemical properties of didansyl derivatives and the physiological relevance of 1,4-diaminobutane (B46682) make them valuable tools in analytical biochemistry and environmental science for the identification and quantification of critical biomarkers.

Detection of Biogenic Amines (e.g., Spermidine (B129725), Spermine) in Biological Samples

Didansyl-1,4-diaminobutane is intrinsically linked to the analytical detection of a class of compounds known as biogenic amines, which include spermidine and spermine. These polyamines are crucial for cellular processes like cell growth and differentiation. The quantitative analysis of these amines is often accomplished through high-performance liquid chromatography (HPLC). nih.gov

A key challenge in detecting biogenic amines is that they lack a chromophore, making them invisible to standard UV detectors in HPLC systems. To overcome this, a pre-column derivatization step is employed, commonly using dansyl chloride. cabidigitallibrary.org Dansyl chloride reacts with the primary and secondary amino groups of polyamines like putrescine, spermidine, and spermine to form highly fluorescent dansylated derivatives. researchgate.netnih.gov When 1,4-diaminobutane (putrescine) is present in a sample, this reaction yields this compound.

The resulting dansylated amines, including this compound, are fluorescent and can be readily separated and quantified with high sensitivity and selectivity using a reverse-phase HPLC system. nih.govresearchgate.net This methodology is critical for food safety analysis, where biogenic amines can be indicators of spoilage, and in clinical diagnostics, where their levels can be associated with certain diseases. mostwiedzy.pl

| Biogenic Amine | Precursor Amino Acid | Biological Significance |

|---|---|---|

| 1,4-Diaminobutane (Putrescine) | Ornithine | Cell proliferation, precursor to other polyamines. mostwiedzy.pl |

| Spermidine | Putrescine | Essential for cell growth, differentiation, and stress response. nih.gov |

| Spermine | Spermidine | DNA stabilization, regulation of gene expression. semanticscholar.org |

| Cadaverine | Lysine | Indicator of protein decomposition. mostwiedzy.pl |

| Histamine | Histidine | Involved in immune responses, indicator of food spoilage. nih.gov |

| Tyramine | Tyrosine | Vasoactive properties, indicator of food quality. mostwiedzy.pl |

Role of 1,4-Diaminobutane as an Indicator of Pollution-Induced Stress in Plants

The core molecule, 1,4-diaminobutane (putrescine), has been identified as a significant biomarker for stress in plants. researchgate.netdntb.gov.ua Plants respond to a wide range of environmental and pollution-related stressors—such as heavy metals, salinity, drought, and ozone—by altering their metabolic processes. nih.govmdpi.com One of the most notable metabolic responses is the accumulation of polyamines, including 1,4-diaminobutane. mdpi.comnih.gov

Elevated levels of 1,4-diaminobutane are often observed in plant tissues under stress, where it is thought to play a protective role. nih.gov Its functions include stabilizing cell membranes, scavenging reactive oxygen species (ROS), and modulating ion channels. nih.gov The correlation between environmental stress and the concentration of 1,4-diaminobutane allows it to be used as an early warning indicator of physiological stress in plants before visible symptoms of damage appear. nih.govnih.gov Monitoring the levels of this diamine can thus serve as a valuable tool in environmental assessment and for studying plant resilience to pollution. wisdomlib.org

Biotechnological and Biomedical Applications

The unique bifunctional nature of diamines like 1,4-diaminobutane has led to their exploration in several advanced biotechnological and biomedical applications, from improving cell culture techniques to designing novel therapeutic and diagnostic platforms.

Utilization in Specialized Cell Culture Media for Stem Cell Cultivation

Polyamines, including 1,4-diaminobutane (putrescine), are essential for cell proliferation and are often included as supplements in cell culture media. nih.gov For certain cell lines, such as some Chinese hamster ovary (CHO)-K1 cells that may lack polyamine-synthesizing capabilities, supplementation with putrescine is required to support robust cell growth and productivity. nih.gov

In the context of stem cell cultivation, the precise control of the cellular environment is critical. While standard media contain basal components like nutrients and buffers, specialized media for stem cells require specific growth factors and supplements to maintain pluripotency or direct differentiation. cellculturedish.comstemcell.com Polyamines are recognized as important media components that can promote cell growth and viability. google.com Research has shown that modulating the concentration of polyamines like putrescine, spermidine, and spermine can significantly enhance cell growth and monoclonal antibody production in CHO cell cultures. nih.gov This highlights the importance of optimizing diamine and polyamine levels in specialized media designed for high-performance biomanufacturing and potentially for the large-scale cultivation of stem cells for therapeutic applications.

Investigations into the Inhibition of Collagen Cross-linking and Hypertrophic Scar Formation

Hypertrophic scars are characterized by the excessive deposition of extracellular matrix proteins, primarily collagen, during wound healing. nih.govnih.gov The formation and stabilization of collagen fibers are heavily dependent on the enzymatic activity of lysyl oxidase (LOX). researchgate.net This enzyme catalyzes the cross-linking of lysine and hydroxylysine residues in collagen and elastin, a critical step for tissue integrity. researchgate.netmdpi.com

Polyamines and their analogues have been investigated as modulators of LOX activity. The enzyme can act on various amine substrates, and certain diamines and other polyamine analogues can act as inhibitors. researchgate.netnih.gov For instance, N,N'-bis(2,3-butadienyl)-1,4-butanediamine (a derivative of 1,4-diaminobutane) and other analogues have been studied as inhibitors of polyamine oxidases. nih.gov Given that excessive collagen cross-linking contributes to the pathology of fibrotic conditions like hypertrophic scarring, the inhibition of enzymes like LOX is a potential therapeutic strategy. mdpi.com The 1,4-diaminobutane structure serves as a backbone for designing specific inhibitors that could potentially mitigate the excessive fibrosis seen in abnormal scar formation. researchgate.net

Surface Modification of Nanomaterials (e.g., Carbon Nanotubes) for Biosensing Applications

This compound's core structure, 1,4-diaminobutane, is a valuable molecule for the surface modification of nanomaterials used in biosensing. researchgate.net Nanomaterials like carbon nanotubes (CNTs) have exceptional electronic and physical properties, making them ideal platforms for developing highly sensitive biosensors. frontiersin.org However, to be effective, their surfaces must be functionalized to specifically capture target biomolecules. semanticscholar.org

The process of functionalization often involves creating covalent bonds on the CNT surface. One common method is to first oxidize the CNTs to introduce carboxylic acid groups. frontiersin.orgmdpi.com These groups can then be reacted with a molecule like 1,4-diaminobutane. Its two amine groups make it an excellent linker; one amine group reacts with the carboxylated CNT, anchoring the molecule to the surface, while the other amine group remains free. researchgate.net This free amine provides a reactive site for the subsequent attachment of biorecognition elements, such as antibodies, enzymes, or DNA strands, creating a highly specific biosensor. nih.govnih.gov This modification enhances the solubility and biocompatibility of the nanomaterial while enabling the precise detection of clinically relevant molecules. nih.gov

| Application Area | Role of 1,4-Diaminobutane Structure | Outcome |

|---|---|---|

| Stem Cell Culture | Supplement in media (as Putrescine). nih.gov | Promotes cell growth, proliferation, and viability. google.com |

| Fibrosis Inhibition | Backbone for designing enzyme inhibitors. nih.gov | Potential to modulate lysyl oxidase activity and reduce excessive collagen cross-linking. nih.gov |

| Nanomaterial Biosensors | Bifunctional linker for surface modification. researchgate.net | Anchors biorecognition molecules to carbon nanotubes for specific analyte detection. mdpi.com |

Emerging Research Directions and Methodological Innovations for Didansyl 1,4 Diaminobutane Probes

Rational Design and Synthesis of Next-Generation Dansyl-Based Fluorescent Probes with Enhanced Properties

The rational design of new fluorescent probes is a cornerstone of advancing bioimaging. For dansyl-based probes like Didansyl-1,4-diaminobutane, the focus is on creating next-generation molecules with superior photophysical properties and biological targeting capabilities. The core of this approach involves strategically modifying the chemical structure to tune properties such as quantum yield, Stokes shift, and photostability.

Key strategies in the rational design of these probes include:

Modifying the Dansyl Core: Introducing electron-donating or electron-withdrawing groups to the naphthalene (B1677914) ring of the dansyl moiety can alter its electronic properties, leading to changes in absorption and emission wavelengths. This allows for the development of probes with tailored spectral characteristics for specific imaging applications.

Altering the Linker: The 1,4-diaminobutane (B46682) linker in this compound plays a crucial role in the probe's flexibility and interaction with its environment. Synthesizing derivatives with different linker lengths or rigidities can influence binding affinity and specificity for biological targets.

Incorporating Targeting Moieties: To direct the probe to specific cellular compartments or biomolecules, targeting ligands such as peptides, antibodies, or small molecules can be conjugated to the dansyl scaffold. nih.gov This enhances the probe's utility for studying specific biological processes.

Enhancing Photostability: Photobleaching is a significant limitation for many fluorophores. Research is ongoing to develop dansyl derivatives with increased resistance to photodegradation, allowing for longer-term imaging experiments.

The synthesis of these next-generation probes often involves multi-step organic chemistry protocols. A common starting point is dansyl chloride, which can be reacted with various amines or other nucleophiles to introduce the desired linker and targeting groups. nih.govmdpi.com The purification and characterization of these new probes are critical steps to ensure their suitability for biological applications.

Integration with Advanced Optical Imaging Techniques (e.g., Super-resolution Microscopy, Fluorescence Lifetime Imaging Microscopy)

The development of advanced imaging techniques has revolutionized the field of microscopy, and the integration of probes like this compound with these methods is a key area of research. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), can overcome the diffraction limit of light, enabling visualization of cellular structures with unprecedented detail. biotium.commdpi.com

For a probe to be effective in super-resolution microscopy, it must possess specific photophysical properties. For instance, in STORM, probes that can be switched between a fluorescent "on" state and a dark "off" state are required. biotium.comnih.gov The rational design of dansyl derivatives with these photoswitching capabilities is an active area of investigation. The brightness and photostability of the probe are also critical for achieving high-quality super-resolution images. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) is another powerful technique that can be combined with dansyl-based probes. FLIM measures the decay rate of fluorescence, which can be sensitive to the local environment of the probe. This provides an additional layer of information beyond fluorescence intensity, allowing for the mapping of parameters such as ion concentration, pH, and viscosity within living cells. The environmentally sensitive nature of the dansyl fluorophore makes it particularly well-suited for FLIM applications.

Development of Multi-functional Probes for Simultaneous Bioimaging and Therapeutic Applications

A promising frontier in probe development is the creation of "theranostic" agents, which combine diagnostic (imaging) and therapeutic functionalities within a single molecule. mdpi.com This approach allows for the visualization of a disease state and the simultaneous delivery of a therapeutic agent, enabling personalized and targeted therapies.

Dansyl-based probes can be engineered as theranostic agents by incorporating a therapeutic moiety alongside the fluorescent reporter. For example, a dansyl derivative could be conjugated to a photosensitizer for photodynamic therapy (PDT). Upon illumination at a specific wavelength, the photosensitizer generates reactive oxygen species that can kill cancer cells. The dansyl fluorophore would allow for the visualization of the probe's distribution and accumulation in the target tissue, ensuring that the therapeutic effect is localized.

Another approach is to link a dansyl probe to a drug molecule. This would enable the tracking of the drug's delivery and release in real-time, providing valuable information about its pharmacokinetics and pharmacodynamics. The development of such multi-functional probes requires careful consideration of the chemical linkages to ensure that both the imaging and therapeutic functions are retained.

Exploration of Bioorthogonal Chemistry and Click Reactions with Dansyl Derivatives for Specific Labeling

Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.govescholarship.org These reactions provide a powerful tool for the specific labeling of biomolecules with fluorescent probes like dansyl derivatives.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of a bioorthogonal reaction. organic-chemistry.orgnih.govinterchim.fr This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications. nih.gov To utilize click chemistry for labeling, a biomolecule of interest is first modified with an azide (B81097) or alkyne group. Then, a dansyl probe containing the complementary reactive group is introduced, leading to the formation of a stable triazole linkage and the specific attachment of the fluorophore to the target.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that avoids the potential toxicity of the copper catalyst. rsc.org This reaction utilizes a strained cyclooctyne (B158145) to react with an azide, offering another avenue for bioorthogonal labeling.

These bioorthogonal strategies enable the site-specific labeling of proteins, nucleic acids, and other biomolecules with dansyl probes, providing a high degree of control and specificity in imaging experiments. nih.govlongdom.orgresearchgate.net

Automation and High-Throughput Screening Methodologies for Biochemical and Cellular Assays

High-throughput screening (HTS) is a crucial technology in drug discovery and basic research, allowing for the rapid testing of large numbers of compounds for their biological activity. semanticscholar.org Fluorescence-based assays are widely used in HTS due to their sensitivity and compatibility with automation.

Dansyl-based probes can be employed in various HTS formats. For example, fluorescence polarization (FP) assays can be used to monitor binding events. nih.gov In an FP assay, a small, fluorescently labeled molecule (such as a dansyl-peptide conjugate) will rotate rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the rotation slows down, and the polarization increases. This change in polarization can be used to screen for compounds that inhibit the binding interaction.

Fluorescence resonance energy transfer (FRET) is another technique that is well-suited for HTS. In a FRET-based assay, two fluorophores, a donor and an acceptor, are used. When the two are in close proximity, energy can be transferred from the donor to the acceptor, resulting in a change in the fluorescence emission spectrum. This can be used to monitor a variety of biological processes, such as protein-protein interactions or enzymatic activity.

The automation of these fluorescence-based assays, using robotic liquid handling systems and microplate readers, allows for the screening of thousands or even millions of compounds in a short period. The development of novel dansyl-based probes with optimized properties for HTS applications is an ongoing area of research. nih.gov

Q & A

Q. What precautions are critical when handling this compound derivatives in vitro?

Q. How to validate purity of synthetic this compound analogs?

- Protocol : Characterize via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and HPLC (≥98% purity). For chiral analogs, employ chiral stationary phase columns (e.g., Chiralpak IA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.